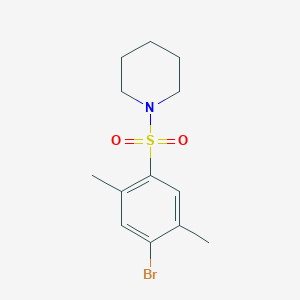![molecular formula C13H16N2O3S B351589 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 478788-84-0](/img/structure/B351589.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as MDP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
MDP has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, MDP has been investigated for its potential use in the treatment of cancer and neurological disorders.
Mécanisme D'action
MDP exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX-2, MDP reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
MDP has been found to have both biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, MDP has been found to inhibit the migration of immune cells to the site of inflammation, further reducing the inflammatory response. Physiologically, MDP has been shown to reduce pain and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MDP has several advantages for use in lab experiments. It is a highly specific COX-2 inhibitor, meaning that it targets only the enzyme of interest and does not affect other enzymes in the body. Additionally, MDP has been found to have a low toxicity profile, making it a safe compound for use in animal studies. However, there are limitations to the use of MDP in lab experiments. Its high cost and limited availability may make it difficult for researchers to obtain and use in their studies.
Orientations Futures
There are several future directions for research involving MDP. One area of interest is its potential use in the treatment of cancer. MDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, MDP has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of MDP in these conditions and its potential therapeutic applications.
In conclusion, MDP is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDP in various scientific fields.
Méthodes De Synthèse
MDP can be synthesized through a multistep process involving the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain MDP in high purity.
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-12(5-6-13(9)18-4)19(16,17)15-11(3)8-10(2)14-15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLSZNGWPGOQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

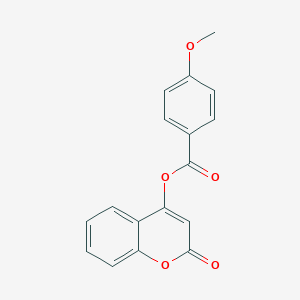
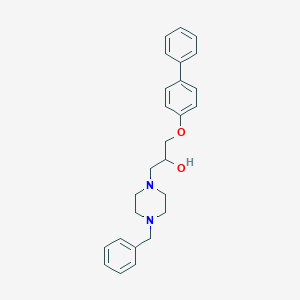
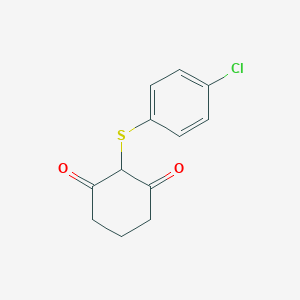
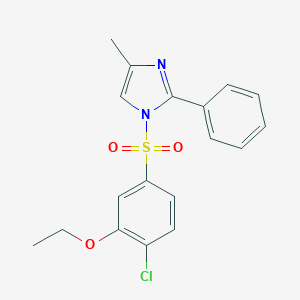
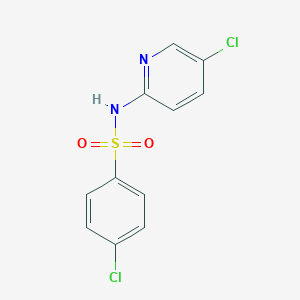
![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
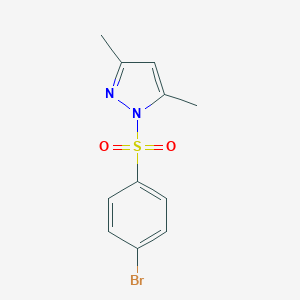
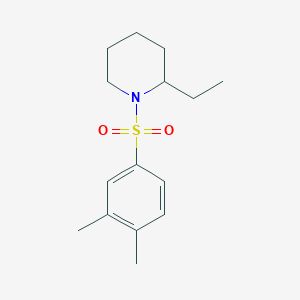
![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)
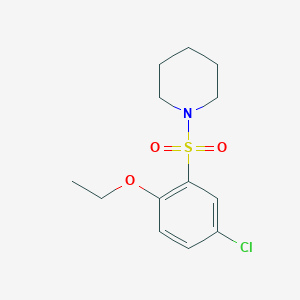
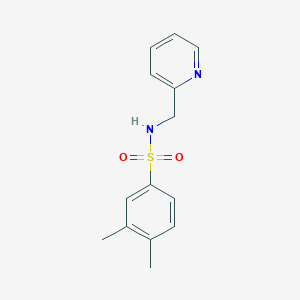
amine](/img/structure/B351587.png)
